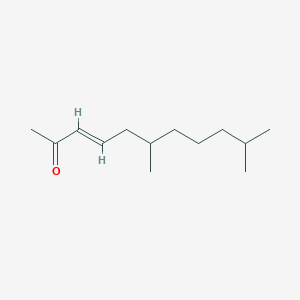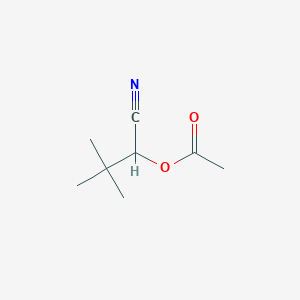![molecular formula C57H68I6N4O8S2 B13384343 4-[3-[7-[4-[1-[2-[2-(4-acetamidoanilino)propanoyl]pyrrolidin-1-yl]ethyl]-4',5',6'-triiodo-1'-(3-sulfopropyl)spiro[cyclohexane-1,3'-indole]-2'-ylidene]hepta-1,3,5-trienyl]-5,6,7-triiodo-1,4,4-trimethyl-1H-naphthalen-2-yl]butane-1-sulfonic acid](/img/structure/B13384343.png)
4-[3-[7-[4-[1-[2-[2-(4-acetamidoanilino)propanoyl]pyrrolidin-1-yl]ethyl]-4',5',6'-triiodo-1'-(3-sulfopropyl)spiro[cyclohexane-1,3'-indole]-2'-ylidene]hepta-1,3,5-trienyl]-5,6,7-triiodo-1,4,4-trimethyl-1H-naphthalen-2-yl]butane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[3-[7-[4-[1-[2-[2-(4-acetamidoanilino)propanoyl]pyrrolidin-1-yl]ethyl]-4’,5’,6’-triiodo-1’-(3-sulfopropyl)spiro[cyclohexane-1,3’-indole]-2’-ylidene]hepta-1,3,5-trienyl]-5,6,7-triiodo-1,4,4-trimethyl-1H-naphthalen-2-yl]butane-1-sulfonic acid” is a complex organic molecule with multiple functional groups and a highly intricate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the spirocyclic indole core: This can be achieved through cyclization reactions involving indole derivatives.
Introduction of iodine atoms: Iodination reactions using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Attachment of sulfonic acid groups: Sulfonation reactions using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).
Formation of the acetamidoanilino moiety: Acylation reactions involving acetic anhydride and aniline derivatives.
Final assembly: Coupling reactions to link the various fragments together, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of each synthetic step to maximize yield and purity. This often involves the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and pyrrolidine moieties.
Reduction: Reduction reactions could target the sulfonic acid groups or the acetamidoanilino moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in the synthesis of other complex molecules.
Biology: Potential use as a probe or marker in biological assays due to its unique structure.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to proteins or enzymes: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- **4-[3-[7-[4-[1-[2-[2-(4-acetamidoanilino)propanoyl]pyrrolidin-1-yl]ethyl]-4’,5’,6’-triiodo-1’-(3-sulfopropyl)spiro[cyclohexane-1,3’-indole]-2’-ylidene]hepta-1,3,5-trienyl]-5,6,7-triiodo-1,4,4-trimethyl-1H-naphthalen-2-yl]butane-1-sulfonic acid analogs with different substituents.
Other spirocyclic indole derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
This compound’s uniqueness lies in its highly complex structure, which includes multiple iodine atoms, sulfonic acid groups, and a spirocyclic indole core
Propiedades
Fórmula molecular |
C57H68I6N4O8S2 |
|---|---|
Peso molecular |
1762.7 g/mol |
Nombre IUPAC |
4-[3-[7-[4-[1-[2-[2-(4-acetamidoanilino)propanoyl]pyrrolidin-1-yl]ethyl]-4',5',6'-triiodo-1'-(3-sulfopropyl)spiro[cyclohexane-1,3'-indole]-2'-ylidene]hepta-1,3,5-trienyl]-5,6,7-triiodo-1,4,4-trimethyl-1H-naphthalen-2-yl]butane-1-sulfonic acid |
InChI |
InChI=1S/C57H68I6N4O8S2/c1-34-41(16-12-13-30-76(70,71)72)43(56(5,6)49-42(34)32-44(58)51(60)53(49)62)17-10-8-7-9-11-19-48-57(50-47(33-45(59)52(61)54(50)63)67(48)29-15-31-77(73,74)75)26-24-38(25-27-57)36(3)66-28-14-18-46(66)55(69)35(2)64-39-20-22-40(23-21-39)65-37(4)68/h7-11,17,19-23,32-36,38,46,64H,12-16,18,24-31H2,1-6H3,(H,65,68)(H,70,71,72)(H,73,74,75) |
Clave InChI |
ZRPFUYPSSRYVRN-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC(=C(C(=C2C(C(=C1CCCCS(=O)(=O)O)C=CC=CC=CC=C3C4(CCC(CC4)C(C)N5CCCC5C(=O)C(C)NC6=CC=C(C=C6)NC(=O)C)C7=C(C(=C(C=C7N3CCCS(=O)(=O)O)I)I)I)(C)C)I)I)I |
Números CAS relacionados |
90317-77-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol](/img/structure/B13384265.png)
![4-Ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B13384268.png)



![methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.0^{4,11]undeca-5,8-diene-8-carboxylate](/img/structure/B13384292.png)




![6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13384329.png)
![N-[1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B13384330.png)
![tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate](/img/structure/B13384334.png)

